N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide
N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide
Numerous analogs of arachidonoyl ethanolamide (AEA) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. AM1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis. Structurally, AM1172 is the “reversed” isomer of AM404, constructed using arachidonyl amine; this may account for its metabolic stability. In mouse cortical neurons, AM1172 blocked the uptake of tritiated AEA with an EC50 of about 1.5 µM.
AM-1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis.
AM-1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis.
Brand Name:
Vulcanchem
CAS No.:
251908-92-6
VCID:
VC0518242
InChI:
InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30)
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O
Molecular Formula:
C27H39NO2
Molecular Weight:
409.6 g/mol
N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide
CAS No.: 251908-92-6
Cat. No.: VC0518242
Molecular Formula: C27H39NO2
Molecular Weight: 409.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Numerous analogs of arachidonoyl ethanolamide (AEA) potentiate its biological activity. This potentiation is ascribed either to inhibition of AEA reuptake into neurons, or inhibition of fatty acid amide hydrolase (FAAH) within the neurons. AM1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis. Structurally, AM1172 is the “reversed” isomer of AM404, constructed using arachidonyl amine; this may account for its metabolic stability. In mouse cortical neurons, AM1172 blocked the uptake of tritiated AEA with an EC50 of about 1.5 µM. AM-1172 is an endocannabinoid analog specifically designed to be a potent and selective inhibitor of AEA uptake that is resistant to FAAH hydrolysis. |
|---|---|
| CAS No. | 251908-92-6 |
| Molecular Formula | C27H39NO2 |
| Molecular Weight | 409.6 g/mol |
| IUPAC Name | 4-hydroxy-N-icosa-5,8,11,14-tetraenylbenzamide |
| Standard InChI | InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30) |
| Standard InChI Key | XCWBOAHOJHPWLA-UHFFFAOYSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCNC(=O)C1=CC=C(C=C1)O |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O |
| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O |
| Appearance | Solid powder |
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